2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
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Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a combination of biphenyl, piperazine, piperidine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl sulfonyl chloride, which is then reacted with piperazine to form the biphenyl sulfonyl piperazine intermediate. This intermediate is further reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo[3,4-d]pyrimidine scaffold, known for its CDK2 inhibitory activity.
Piperidine Derivatives: Various piperidine derivatives with similar structural features and biological activities.
Benzimidazole Derivatives: Compounds with benzimidazole moieties that exhibit similar pharmacological properties.
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of biphenyl, piperazine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities .
Properties
Molecular Formula |
C26H31N5O2S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C26H31N5O2S/c1-21-20-25(29-14-6-3-7-15-29)28-26(27-21)30-16-18-31(19-17-30)34(32,33)24-12-10-23(11-13-24)22-8-4-2-5-9-22/h2,4-5,8-13,20H,3,6-7,14-19H2,1H3 |
InChI Key |
YJHPSJNEBRHPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5 |
Origin of Product |
United States |
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